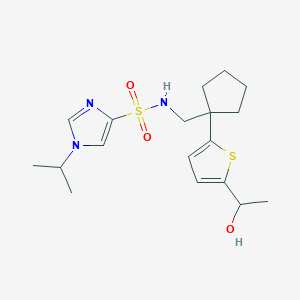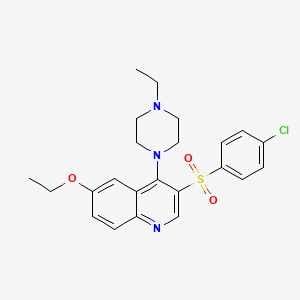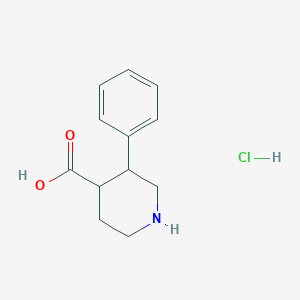
3-Phenylpiperidine-4-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylpiperidine-4-carboxylic acid;hydrochloride is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a significant part of modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task . In recent years, a lot of reviews concerning specific methods of piperidine synthesis were published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The molecular weight of this compound is 241.71 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 2 . The exact mass is 241.0869564 g/mol .Scientific Research Applications
Synthesis and Structural Analysis
- A study by Lv et al. (2015) focused on the synthesis of novel metal-organic framework materials using a new carboxylic acid ligand, leading to the creation of structures with potential applications in DNA interaction studies and photoluminescence. The unique structural frameworks and photoluminescent properties of these complexes make them interesting for potential applications in materials science and biochemistry (Lv et al., 2015).
Pharmaceutical Research
- Burdzhiev and Stanoeva (2010) explored the synthesis of piperidinones incorporating an amino acid moiety, aiming to produce potential SP antagonists. This research highlighted the structural similarities between these compounds and common SP antagonists, suggesting possible pharmaceutical applications (Burdzhiev & Stanoeva, 2010).
Synthesis of Constrained Amino Acids and Amino Alcohols
- Vervisch et al. (2010) conducted research on the synthesis of stereodefined piperidines from aziridines, leading to the creation of conformationally constrained amino acids and amino alcohols. These compounds have potential applications in the development of novel pharmaceuticals and bioactive molecules (Vervisch et al., 2010).
Chemical Transformations and Catalytic Properties
- The study by Gu et al. (2018) investigated the hydrothermal generation of cadmium(ii) metal-organic architectures using ether-bridged tricarboxylic acids as building blocks. The structures exhibited luminescent and photocatalytic properties, indicating potential applications in material sciences and catalysis (Gu et al., 2018).
Mechanism of Action
Target of Action
Compounds with a similar structure, such as isonipecotic acid, have been found to act as partial agonists of the gaba a receptor .
Mode of Action
Based on the action of structurally similar compounds, it may interact with its targets, possibly the gaba a receptors, leading to changes in the perception of pain .
Biochemical Pathways
Compounds with similar structures have been found to affect the gabaergic system , which plays a crucial role in inhibitory neurotransmission in the central nervous system.
Result of Action
Based on the action of structurally similar compounds, it may lead to changes in the perception of pain .
Future Directions
Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry . The development of new synthesis methods and the discovery of new pharmacological applications are ongoing . Future research will likely focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Biochemical Analysis
Biochemical Properties
3-Phenylpiperidine-4-carboxylic acid;hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to act as a partial agonist at the GABA A receptor, a key protein in the central nervous system . This interaction modulates the receptor’s activity, affecting neurotransmission and potentially offering therapeutic benefits for conditions related to GABAergic dysfunction.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, its interaction with the GABA A receptor can alter neuronal signaling, impacting processes such as synaptic transmission and plasticity . Additionally, this compound may affect the expression of genes involved in neurotransmitter synthesis and release, further modulating cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its partial agonist activity at the GABA A receptor involves binding to the receptor’s active site, leading to conformational changes that enhance receptor activity . This mechanism of action can result in the modulation of inhibitory neurotransmission, providing potential therapeutic effects for neurological disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, maintaining its activity over extended periods . Prolonged exposure may lead to gradual degradation, potentially altering its efficacy and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to enhance GABAergic neurotransmission without significant adverse effects . Higher doses may lead to toxicity, manifesting as sedation, respiratory depression, or other central nervous system effects. These findings highlight the importance of dose optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by carboxylesterase enzymes, which convert it into various metabolites . These metabolic processes can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This distribution is crucial for its localization and accumulation in target tissues, influencing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles within the cell, where it exerts its effects . Post-translational modifications and targeting signals play a role in this localization, ensuring that the compound reaches its intended sites of action.
Properties
IUPAC Name |
3-phenylpiperidine-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(15)10-6-7-13-8-11(10)9-4-2-1-3-5-9;/h1-5,10-11,13H,6-8H2,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTNYJVYGLCEJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C(=O)O)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanone](/img/structure/B2633072.png)
![3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2633075.png)
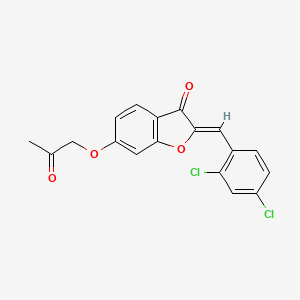
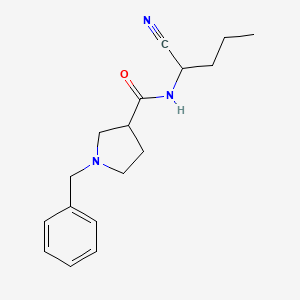
![Lithium 2-[3-(dimethylamino)pyridin-2-yl]acetate](/img/structure/B2633084.png)


![3-(3-Chlorophenoxy)-4-(5-chlorothiophen-2-yl)-1-[1-(furan-2-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2633088.png)
![6-(3-(Trifluoromethyl)pyridin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2633090.png)
